molecular formula C16H16N4O4 B2633711 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 891124-17-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2633711
CAS RN: 891124-17-7
M. Wt: 328.328
InChI Key: QFSKESPEWMVUHV-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

  • The compound N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is synthesized through a series of chemical conversions. Starting from organic acids, these are converted into esters, then hydrazides, followed by 1,3,4-oxadiazol-2-thiols, and finally the target compound through a reaction involving 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Gul et al., 2017).

Antimicrobial and Hemolytic Activity

  • These synthesized compounds, particularly 2,5-disubstituted 1,3,4-oxadiazole compounds, have been found to possess significant antimicrobial activities. They are active against various microbial species, with certain compounds showing potency close to reference standards in microbial inhibition. However, some compounds in this series also exhibited higher cytotoxicity, which should be taken into consideration (Gul et al., 2017).

Pharmaceutical and Biological Applications

Enzyme Inhibition

  • The synthesized compounds have shown to be active against certain enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating potential use in conditions where inhibition of these enzymes is beneficial (Rehman et al., 2013).

Antibacterial Potential

  • Some acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. Certain compounds exhibited promising inhibitory effects on bacterial growth, indicating potential for development into antibacterial agents (Iqbal et al., 2017).

Cytotoxic Activity

  • Novel compounds derived from indibulin and combretastatin scaffolds, such as 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, have been synthesized and shown to possess cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy (Saeedian Moghadam & Amini, 2018).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9-3-4-10(2)11(7-9)15-18-19-16(24-15)17-12(21)8-20-13(22)5-6-14(20)23/h3-4,7H,5-6,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSKESPEWMVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

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